molecular formula C18H19NO4 B5547250 1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE

1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE

Cat. No.: B5547250
M. Wt: 313.3 g/mol
InChI Key: UNPYVQFXMDTLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrrole ring

Preparation Methods

The synthesis of 1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The benzodioxole and pyrrole moieties are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

    Acetylation: The final step involves the acetylation of the pyrrole ring to introduce the acetyl group at the desired position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the S phase. This ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be compared with other benzodioxole and pyrrole-containing compounds:

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its stimulant properties.

    1-(1,3-Benzodioxol-5-yl)-2-bromopropane: Used in organic synthesis as an intermediate.

    1-(1,3-Benzodioxol-5-yl)-2-nitropropene: A precursor in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

1-[4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPYVQFXMDTLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CC2=CC3=C(C=C2)OCO3)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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